

# Application Notes and Protocols: (Rac)-ACT-451840 In Vivo Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | (Rac)-ACT-451840 |           |  |  |  |
| Cat. No.:            | B3420639         | Get Quote |  |  |  |

These application notes provide a comprehensive overview of the in vivo efficacy of **(Rac)-ACT-451840**, a novel antimalarial compound, in murine models of malaria. The protocols and data presented are intended for researchers, scientists, and drug development professionals working on antimalarial drug discovery.

## Introduction

(Rac)-ACT-451840 is a potent antimalarial compound from a new chemical class with a novel mechanism of action.[1][2] It has demonstrated significant activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.[3][4] Preclinical evaluation in murine models is a critical step in determining the therapeutic potential of new antimalarial candidates. This document outlines the in vivo efficacy of ACT-451840 in two key murine malaria models: a P. falciparum humanized mouse model and a P. berghei rodent malaria model.[5] The compound shows rapid onset of action and is active against both asexual and sexual stages of the parasite, suggesting its potential to not only treat malaria but also block its transmission.

## **Quantitative Efficacy Data**

The in vivo and in vitro efficacy of ACT-451840 has been characterized against different Plasmodium species and life cycle stages. The following tables summarize the key quantitative data.

Table 1: In Vivo Efficacy of ACT-451840 in Murine Models



| Murine<br>Model          | Parasite<br>Species | Dosing<br>Regimen                 | Efficacy<br>Endpoint | Result    | 95%<br>Confidence<br>Interval |
|--------------------------|---------------------|-----------------------------------|----------------------|-----------|-------------------------------|
| Humanized<br>Mouse Model | P. falciparum       | Oral, once<br>daily for 4<br>days | ED90                 | 3.7 mg/kg | 3.3–4.9<br>mg/kg              |
| Rodent<br>Model          | P. berghei          | Oral, once or twice daily         | ED90                 | 13 mg/kg  | 11–16 mg/kg                   |

ED<sub>90</sub>: 90% effective dose, the dose that produces 90% of the maximal antimalarial activity.

Table 2: In Vitro and Ex Vivo Activity of ACT-451840

| Assay Type                            | Parasite<br>Species | Strain/Isolat<br>es       | Efficacy<br>Endpoint                           | Result  | Standard<br>Deviation/R<br>ange |
|---------------------------------------|---------------------|---------------------------|------------------------------------------------|---------|---------------------------------|
| In Vitro                              | P. falciparum       | NF54 (drug-<br>sensitive) | IC50                                           | 0.4 nM  | ± 0.0 nM                        |
| Ex Vivo                               | P. falciparum       | Clinical<br>Isolates      | Median IC₅o                                    | 2.5 nM  | 0.9–9.0 nM                      |
| Ex Vivo                               | P. vivax            | Clinical<br>Isolates      | Median IC50                                    | 3.0 nM  | 0.5–16.8 nM                     |
| In Vitro<br>Gametocytoci<br>dal       | P. falciparum       | -                         | IC <sub>50</sub> (male<br>gamete<br>formation) | 5.89 nM | ± 1.80 nM                       |
| In Vitro<br>Transmission<br>-Blocking | P. falciparum       | -                         | IC50 (oocyst development)                      | 30 nM   | 23–39 nM                        |

IC<sub>50</sub>: 50% inhibitory concentration, the concentration of a drug that inhibits 50% of the parasite's growth or activity.



## **Experimental Protocols**

The following are detailed protocols for the in vivo efficacy studies of ACT-451840 in murine models.

This protocol describes the therapeutic efficacy testing of ACT-451840 in a humanized mouse model infected with P. falciparum.

Objective: To determine the in vivo efficacy (ED<sub>90</sub>) of ACT-451840 against the asexual blood stages of P. falciparum.

#### Materials:

- Mouse Strain: Immunodeficient mice, such as NOD-scid IL2Rynull, engrafted with human erythrocytes.
- Parasite Strain: P. falciparum NF54 (e.g., NF54<sup>0230</sup>/N3)
- Test Compound: (Rac)-ACT-451840
- Vehicle Control: Appropriate vehicle for oral administration.
- Positive Control: Chloroquine
- Equipment: Oral gavage needles, microscope, slides for blood smears, Giemsa stain.

#### Procedure:

- Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
- Infection: Intravenously infect the humanized mice with P. falciparum-infected human red blood cells.
- Parasitemia Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
- Treatment Initiation: When parasitemia reaches a predetermined level (e.g., 1-2%),
  randomize mice into treatment groups (Vehicle, ACT-451840 at various doses, Chloroquine).



- Drug Administration: Administer the compounds orally once daily for four consecutive days, starting on day 3 post-infection.
- Efficacy Assessment: Continue daily monitoring of parasitemia for the duration of the study.
- Data Analysis: Calculate the percent reduction in parasitemia for each treatment group relative to the vehicle control group. Determine the ED<sub>90</sub> using a dose-response curve analysis.

This protocol outlines the procedure for assessing the in vivo efficacy and survival in a rodent model infected with P. berghei.

Objective: To evaluate the dose-dependent efficacy of ACT-451840 in suppressing P. berghei infection and extending survival time.

#### Materials:

- Mouse Strain: Standard laboratory mice, such as NMRI or Swiss Webster females (25 ± 2 g).
- Parasite Strain:P. berghei
- Test Compound: (Rac)-ACT-451840
- Vehicle Control: Appropriate vehicle for oral administration.
- Equipment: As listed in Protocol 3.1.

#### Procedure:

- Animal Acclimatization: Acclimatize mice for at least 7 days.
- Infection: Infect mice with P. berghei parasites.
- Group Allocation: Randomize infected mice into different treatment groups.
- Drug Administration: Administer ACT-451840 at various doses. Dosing can be once or twice daily. For example, a twice-daily regimen might involve the second dose being administered 8 hours after the first.



- Efficacy Measurement:
  - Parasitemia: Monitor parasitemia via blood smears at regular intervals.
  - Survival: Record the survival time in days for each mouse. Mice that are aparasitemic on day 30 post-infection are considered cured.
- Data Analysis: Analyze the reduction in parasitemia and the mean survival time for each group compared to the vehicle control. Calculate the ED<sub>90</sub> based on the dose-response relationship.

## **Visualizations**

The following diagrams illustrate the experimental workflows and the biological activity of ACT-451840.





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy studies of ACT-451840.





Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. alliedacademies.org [alliedacademies.org]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols: (Rac)-ACT-451840 In Vivo Efficacy in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3420639#rac-act-451840-in-vivo-efficacy-studies-in-murine-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com